molecular formula C23H23NO3 B13838066 1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol

1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol

Cat. No.: B13838066
M. Wt: 361.4 g/mol
InChI Key: CXCODFVBHFZBAQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Hydrogenation: The isoquinoline core is then hydrogenated to form the tetrahydroisoquinoline.

    Etherification: The phenylmethoxy groups are introduced via etherification reactions using appropriate phenol derivatives and alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could lead to further hydrogenated products.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the phenylmethoxy groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.

Uniqueness

1,2,3,4-Tetrahydro-6,8-bis(phenylmethoxy)-4-isoquinolinol is unique due to the presence of two phenylmethoxy groups, which can significantly influence its chemical properties and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

6,8-bis(phenylmethoxy)-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C23H23NO3/c25-22-14-24-13-21-20(22)11-19(26-15-17-7-3-1-4-8-17)12-23(21)27-16-18-9-5-2-6-10-18/h1-12,22,24-25H,13-16H2

InChI Key

CXCODFVBHFZBAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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